2-nitro-N-(phenylcarbamothioyl)benzamide
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Overview
Description
2-nitro-N-(phenylcarbamothioyl)benzamide is a thiourea derivative with a benzamide structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a nitro group, a phenylcarbamothioyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(phenylcarbamothioyl)benzamide typically involves the reaction between benzoyl chloride derivatives and N-phenylthiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Benzoyl chloride is reacted with thiourea to form benzoyl isothiocyanate.
Step 2: Benzoyl isothiocyanate is then treated with aniline derivatives to yield the final product, this compound.
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(phenylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the benzamide moiety under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced amines, and substituted benzamides. These products have significant applications in various chemical and pharmaceutical processes .
Scientific Research Applications
2-nitro-N-(phenylcarbamothioyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate due to its ability to interact with specific biological targets.
Industry: The compound is used as a corrosion inhibitor for metals, particularly mild steel, in acidic environments
Mechanism of Action
The mechanism of action of 2-nitro-N-(phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its potential use as an anticancer agent. The compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its effectiveness .
Comparison with Similar Compounds
Similar Compounds
- N-(phenylcarbamothioyl)benzamide
- N-(phenylcarbamothioyl)-4-bromobenzamide
- N-(phenylcarbamothioyl)-4-fluorobenzamide
Uniqueness
2-nitro-N-(phenylcarbamothioyl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-nitro-N-(phenylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-13(11-8-4-5-9-12(11)17(19)20)16-14(21)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWWTNUOCVXWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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